Griselimycin is a natural antimycobacterial product isolated a half century ago that is currently being pursued as a treatment for tuberculosis.
Related Compounds
Methylgriselimycin (MGM)
Compound Description: Methylgriselimycin is a natural derivative of griselimycin, produced by Streptomyces species. It differs from griselimycin by the presence of an l-(R)-4-methyl-proline instead of l-proline at position 8 of the amino acid sequence [, ]. Methylgriselimycin exhibits enhanced metabolic stability and higher anti-tuberculosis activity compared to griselimycin [].
Relevance: Methylgriselimycin is closely related to griselimycin, sharing a similar structure and mechanism of action, targeting the DNA polymerase sliding clamp DnaN in Mycobacterium tuberculosis [, ]. The methylation at position 8 contributes to its improved pharmacological properties, making it a more promising lead compound for tuberculosis treatment compared to griselimycin [, ].
Compound Description: Cyclohexylgriselimycin is a synthetic analog of griselimycin, characterized by a cyclohexyl substitution added to the core structure []. This modification improves the pharmacokinetic properties of the compound []. Cyclohexylgriselimycin displays potent activity against drug-resistant Mycobacterium tuberculosis and Mycobacterium abscessus, both in vitro and in vivo [, ].
Relevance: As a synthetic derivative of griselimycin, cyclohexylgriselimycin retains the same mechanism of action, inhibiting DNA replication by binding to the DnaN sliding clamp [, , ]. The improved pharmacokinetic profile of cyclohexylgriselimycin, thanks to the cyclohexyl substitution, makes it a promising preclinical candidate for tuberculosis treatment, surpassing griselimycin in terms of drug development potential [, , ].
Streptomycin
Compound Description: Streptomycin is an aminoglycoside antibiotic, historically significant as the first effective treatment for tuberculosis. It is produced by Streptomyces griseus [].
Relevance: Although structurally unrelated to griselimycin, streptomycin is relevant as it is also produced by a Streptomyces species and shares the same therapeutic target - Mycobacterium tuberculosis. This highlights the potential of Streptomyces-derived compounds as a source for novel anti-tuberculosis agents, like griselimycin and its derivatives [].
Novobiocin
Compound Description: Novobiocin is an antibiotic that inhibits bacterial DNA gyrase, an enzyme essential for DNA replication [].
Relevance: Although structurally distinct from griselimycin, novobiocin is relevant due to its shared mechanism of action as a DNA replication inhibitor []. Comparing their effects on Mycobacterium smegmatis using time-lapse microfluidic microscopy revealed distinct phenotypic outcomes []. This suggests that while both compounds ultimately disrupt DNA replication, they do so through different mechanisms, highlighting the unique mode of action of griselimycin and its derivatives [].
Nalidixic Acid
Compound Description: Nalidixic acid belongs to the quinolone class of antibiotics and acts by inhibiting bacterial DNA gyrase, thereby disrupting DNA replication [].
Relevance: Similar to novobiocin, nalidixic acid serves as a comparative point for understanding griselimycin's mode of action. Both compounds ultimately inhibit DNA replication but exhibit different effects on Mycobacterium smegmatis when observed under time-lapse microfluidic microscopy []. This emphasizes the distinct mechanisms through which griselimycin and its analogs interfere with DNA replication compared to other classes of antibiotics [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
HLI373 is a water-soluble inhibitor of Hdm2. HLI373 is effective in inducing apoptosis of several tumor cells lines that are sensitive to DNA-damaging agents. HLI373 could serve as a potential lead for developing cancer therapeutics based on inhibition of the ubiquitin ligase activity of Hdm2.
HLI98C is a HDM2 ubiquitin ligase inhibitor. HLI98C exhibits cytotoxic activities and HDM2 E3 ligase inhibitory activities. In cells, HLI98C allows the stabilization of p53 and HDM2 and activation of p53-dependent transcription and apoptosis. The p53 tumor suppressor protein is regulated by its interaction with HDM2, which serves as a ubiquitin ligase (E3) to target p53 for degradation. HLI98C may demonstrate anti-tumor activity by inhibiting recognition of the E3 enzyme and substrate.
HM-50316 is a High affinity FABP4 inhibitor (Ki < 1 nM). HM-50316 may serve as a lead compound for developing new effective therapeutic agent for prevention and treatment of atherosclerosis, type 2 diabetes and other inflammatory and metabolic related diseases. a-FABP is indespensible in inflammation and may serve as a new potential drug target for inflammation related diseases.
HLM006474 is a non-selective inhibitor of the transcription factor E2F (IC50 = 29.8 µM for E2F4). It inhibits DNA binding to E2F1, E2F2, and E2F4 in A375 melanoma cells when used at a concentration of 40 µM. HLM006474 (40 µM) decreases protein levels of E2F4 and cyclin D3 and induces apoptosis in A375 cells. It also induces apoptosis in MDA-MB-231, but not MCF-7, cells and inhibits the growth of cancer cells in a panel of 17 lung cancer cell lines (IC50s = 15.5-75.1 µM). HLM006474 reduces tumor growth in retinoblastoma-prone Chx10Cre;Rbfl/fl;p107-/- mice and in an A375 mouse xenograft model when administered at a dose of 100 mg/kg and 2 mg per mouse, respectively. Novel pan-E2F inhibitor HLM 006474 acts as an E2F transcription factor inhibitor, preventing DNA binding activity. This results in the induction of apoptosis in breast cancer cells. HLM006474 is a pan-E2F inhibitor. It inhibits DNA binding to E2F1, E2F2, and E2F4 in A375 melanoma cells when used at a concentration of 40 µM.
HM30181AK is an inhibitor of the adenosine triphosphate (ATP)-binding cassette (ABC) transporter P-glycoprotein (P-gp), with adjuvant activity. Upon oral administration, P-gp inhibitor HM30181AK selectively binds to and inhibits the multidrug resistance (MDR) efflux pump P-gp, which prevents the efflux of various chemotherapeutic agents from intestinal epithelial cells to the gastrointestinal tract. This leads to an increase in both oral bioavailability and therapeutic efficacy. P-gp prevents the intestinal uptake and intracellular accumulation of various cytotoxic agents. HM30181AK is not systemically absorbed.
HM95573 is an orally available inhibitor of members of the Raf family of serine/threonine protein kinases, with potential antineoplastic activity. Upon administration, Raf kinase inhibitor HM95573 binds to and inhibits the B-Raf mutant V600E and C-Raf. This inhibits B-Raf V600E- and C-Raf-mediated signal transduction pathways, thereby inhibiting tumor cell growth of susceptible tumor cells. In addition, HM95573 may also inhibit mutated Ras proteins. Raf protein kinases play a key role in the Raf/mitogen-activated protein kinase kinase (MEK)/extracellular signal-related kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival.
HDMAPP is a metabolite of the microbial dioxyxylulose-phosphate pathway, which is analogous to the isopentenyl pyrophosphate pathway in mammals. It is a protease-resistant and phosphatase-sensitive pyrophosphate produced by bacteria and plants. HDMAPP is a non-peptide ligand, also called a phosphoantigen, that binds the T cell receptor on Vγ9Vδ2 peripheral blood lymphocytes with high affinity (EC50 = 0.39 nM). It induces the expansion of human memory Vγ9Vδ2 T cells, but does not increase their ability to inhibit intracellular mycobacterial growth. Neonatal Vγ9Vδ2 T cells require micromolar concentrations of HDMAPP to drive expansion. HMBPP triammonium is a stimulator of gamma delta T cells.
HMCEF is a P-selectin inhibitor. It acts by intercalating into calf thymus DNA, cutting off DNA pBR22 and inhibiting the proliferation of cancer cells.